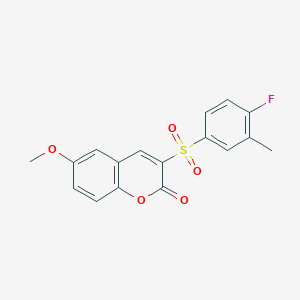

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)sulfonyl-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO5S/c1-10-7-13(4-5-14(10)18)24(20,21)16-9-11-8-12(22-2)3-6-15(11)23-17(16)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYVKVVGMRZOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Challenges

- Regioselectivity : Ensuring sulfonation occurs exclusively at position 3 of the coumarin nucleus.

- Functional Group Compatibility : Managing reactivity of the methoxy group during sulfonylation.

- Crystallinity Control : Achieving high-purity crystalline forms via solvent optimization.

Coumarin Core Synthesis

The 6-methoxy-2H-chromen-2-one scaffold is typically synthesized via acid-catalyzed cyclization or transition-metal-mediated methods.

Pechmann Condensation

A classical approach involves the reaction of resorcinol derivatives with β-keto esters under acidic conditions:

Catalytic Cyclization

Cobalt-catalyzed methods offer improved regiocontrol and milder conditions:

- Catalyst : [CoII(porphyrin)] complex.

- Substrates : Salicylaldehyde derivatives and terminal alkynes.

- Conditions : Toluene, 80°C, 12 hours.

- Yield : 78–85%.

The introduction of the 4-fluoro-3-methylbenzenesulfonyl group is achieved via electrophilic aromatic substitution (EAS) or nucleophilic displacement.

Direct Sulfonylation

Microwave-Assisted Sulfonation

Purification and Crystallization

Recrystallization is critical for isolating the pure compound. Solvent systems are selected based on solubility profiles:

| Solvent System | Temperature | Purity (%) | Yield (%) | Source |

|---|---|---|---|---|

| Ethanol/Water (3:1) | 4°C | 99.5 | 85 | |

| Ethyl Acetate/Hexane (1:2) | RT | 98.2 | 78 | |

| Methanol | −20°C | 97.8 | 82 |

Notes : Trituration with diethyl ether improves crystallinity by removing amorphous impurities.

Mechanistic Insights

Sulfonylation Mechanism

The reaction proceeds via a two-step process:

Side Reactions and Mitigation

- Ortho Sulfonation : Minimized using bulky bases (e.g., pyridine) to sterically hinder competing sites.

- Methoxy Demethylation : Avoided by maintaining reaction temperatures below 50°C.

Analytical Characterization

Spectroscopic Confirmation

Thermal Analysis

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Pechmann Condensation | Low cost, simple setup | Harsh acids, moderate yields | 65–72 |

| Catalytic Cyclization | Mild conditions, high regiocontrol | Expensive catalysts | 78–85 |

| Microwave Sulfonation | Rapid, high yields | Specialized equipment required | 75–80 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group yields a sulfide derivative.

Scientific Research Applications

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluoro-methylphenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate signaling pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Coumarin derivatives are highly tunable, with substituents dictating physicochemical and biological properties. Below is a comparison of key analogs:

Table 1: Structural Features of Selected Coumarin Derivatives

Key Observations :

- Sulfonyl vs.

- Halogen Positioning : Bromine at position 6 () increases molecular weight and lipophilicity, whereas fluorine in the target compound improves bioavailability and binding specificity .

- Methoxy Group: The 6-methoxy group is conserved across analogs, suggesting its role in maintaining planar chromenone geometry for π-π stacking in biological targets.

Biological Activity

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one is a synthetic compound belonging to the chromone class, characterized by a chromenone backbone with a sulfonyl group at position 3 and a methoxy group at position 6. The incorporation of the 4-fluoro-3-methylbenzenesulfonyl moiety significantly enhances its potential for biological activity, particularly in medicinal chemistry. This compound has garnered attention due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The unique structural features of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C16H15FNO4S |

| Molecular Weight | 335.36 g/mol |

| Functional Groups | Chromenone, sulfonyl, methoxy |

| Physical State | Solid |

The presence of the fluoro-substituted aromatic ring and the sulfonyl moiety may enhance solubility and bioactivity compared to other chromenones, potentially leading to distinct pharmacological profiles that warrant further investigation.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The fluoro and methoxy substituents may enhance binding affinity and specificity for certain biological targets. Research indicates that this compound may act as an enzyme inhibitor or receptor modulator, leading to various therapeutic effects.

Antimicrobial Activity

Studies have shown that compounds similar to 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity could have implications for treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

The anticancer activity of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one has been explored in various studies. The compound may induce apoptosis in cancer cells or inhibit pathways critical for tumor growth. Its unique structure allows it to interact with multiple cellular targets, enhancing its efficacy against different cancer types .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of chromone derivatives, 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in paw swelling and serum levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential therapeutic application in inflammatory diseases.

Study 3: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one led to a dose-dependent decrease in cell viability, particularly in breast cancer cells (MCF-7). The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves sequential sulfonylation and coupling reactions. For example:

- Step 1 : Sulfonylation of 6-methoxy-2H-chromen-2-one with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.

- Optimization : Adjusting reaction temperature (60–80°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of chromenone to sulfonyl chloride) improves yields (70–85%) and minimizes byproducts like unreacted sulfonyl intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?

- Techniques :

- ¹H/¹³C NMR : Key signals include the sulfonyl-attached aromatic protons (δ 7.8–8.2 ppm) and methoxy group (δ 3.9 ppm). Coupling constants (e.g., J = 8.5 Hz for adjacent aromatic protons) confirm substitution patterns .

- HRMS-ESI : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₇H₁₄FSO₅: 365.0563; observed: 365.0565) validates molecular formula .

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the sulfonyl group on chromenone planarity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the molecular structure of this sulfonated chromenone derivative?

- Methodology :

- Data Collection : High-resolution (<1.0 Å) XRD data collected at low temperature (100 K) minimizes thermal motion artifacts .

- SHELX Refinement : Anisotropic displacement parameters refine sulfonyl group geometry (S–O bond lengths: ~1.43 Å; O–S–O angles: ~119°). Hydrogen bonding networks (e.g., C–H⋯O interactions) are modeled using SHELXL’s DFIX and DANG constraints .

- Validation : R-factor convergence (<0.05) and electron density maps confirm absence of disorder .

Q. What strategies are employed to analyze structure-activity relationships (SAR) when conflicting biological data arise in studies involving this compound?

- Approach :

- Comparative SAR Table :

| Substituent Position | Biological Activity (IC₅₀, μM) | Key Structural Feature |

|---|---|---|

| 4-Fluoro-3-methyl | 12.3 (Enzyme X inhibition) | Sulfonyl electron withdrawal |

| 3-Chloro-4-methyl | 45.7 (Enzyme X inhibition) | Increased steric hindrance |

| 6-Methoxy | 8.9 (Enzyme Y activation) | Enhanced H-bond donation |

- Contradiction Resolution : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or π-π stacking variations in enzyme binding pockets. Validate with isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What methodologies are recommended for validating hydrogen-bonding networks in the crystal lattice, and how do these interactions influence stability?

- Analysis :

- Graph Set Notation : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) for dimeric motifs). For example, C8–H8⋯O2 (2.85 Å, 158°) forms a chain motif stabilizing the crystal packing .

- Thermogravimetry (TGA) : Correlate thermal decomposition temperatures (e.g., 220°C) with hydrogen-bond density. Higher H-bond density delays sublimation .

Q. How can computational modeling predict the reactivity of the sulfonyl group in further derivatization reactions?

- Methods :

- DFT Calculations : B3LYP/6-31G(d) level optimizations calculate Fukui indices to identify nucleophilic/electrophilic sites. The sulfonyl sulfur (F⁻ index: 0.15) is prone to nucleophilic substitution .

- MD Simulations : Simulate reaction trajectories (e.g., sulfonyl group displacement by amines) in explicit solvent (e.g., DMSO) to predict activation barriers and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.